Ethyl 7,7-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Ethyl 7,7-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a chemical compound with the molecular formula C14H21NO3. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7,7-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of high-efficiency catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7,7-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-2,3-diones, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of functionalized quinoline derivatives .
Scientific Research Applications
Ethyl 7,7-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug development.
Industry: It can be used in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of ethyl 7,7-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or interact with receptors to modulate their activity. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
7,7-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid: This compound is similar in structure but lacks the ethyl ester group.
Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate: Another quinoline derivative with a different substitution pattern
Uniqueness
Ethyl 7,7-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl ester group and the dimethyl substitution on the quinoline ring can affect its solubility, stability, and interaction with biological targets .
Properties
Molecular Formula |
C14H19NO3 |
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Molecular Weight |
249.30 g/mol |
IUPAC Name |
ethyl 7,7-dimethyl-2-oxo-1,5,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-4-18-13(17)10-7-9-5-6-14(2,3)8-11(9)15-12(10)16/h7H,4-6,8H2,1-3H3,(H,15,16) |
InChI Key |
AYCUWYYKYARANX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CC(CC2)(C)C)NC1=O |
Origin of Product |
United States |
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